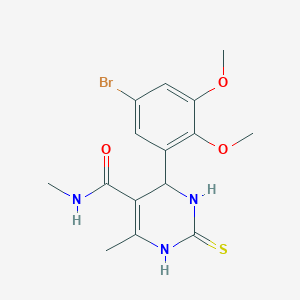
4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound is a small molecule that selectively binds to the bromodomain and extraterminal (BET) family of proteins, particularly BRD4, which are involved in the regulation of gene expression.
作用机制
4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor selectively binds to the bromodomain of this compound, which is involved in the regulation of gene expression. This binding prevents the interaction of this compound with acetylated histones, leading to the inhibition of transcription of oncogenes and other genes involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
This compound inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of various oncogenes. In addition, this compound inhibitor has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor is its selectivity for this compound, which reduces the risk of off-target effects. However, like other small molecule inhibitors, this compound inhibitor has limitations in terms of bioavailability, toxicity, and pharmacokinetics, which need to be carefully evaluated in preclinical and clinical studies.
未来方向
There are several future directions for the study of 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor. One of the areas of research is the development of more potent and selective inhibitors of this compound, which can overcome the limitations of the current compound. Another area of research is the identification of biomarkers that can predict the response to this compound inhibitor and guide patient selection for clinical trials. Finally, the combination of this compound inhibitor with other targeted therapies, such as immune checkpoint inhibitors, is an area of active investigation.
合成方法
The synthesis of 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor involves several steps, including the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with ethyl acetoacetate to form 5-bromo-2,3-dimethoxychalcone. This compound is then reacted with thiosemicarbazide to form this compound. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, this compound inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
分子式 |
C15H18BrN3O3S |
|---|---|
分子量 |
400.3 g/mol |
IUPAC 名称 |
4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H18BrN3O3S/c1-7-11(14(20)17-2)12(19-15(23)18-7)9-5-8(16)6-10(21-3)13(9)22-4/h5-6,12H,1-4H3,(H,17,20)(H2,18,19,23) |
InChI 键 |
KCLZZXFRZOYKIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC(=C2OC)OC)Br)C(=O)NC |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC(=C2)Br)OC)OC)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297569.png)
![N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297571.png)
![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
